molecular formula C12H11ClF2O3 B3023947 6-(2-Chloro-4,5-difluorophenyl)-6-oxohexanoic acid CAS No. 951891-49-9

6-(2-Chloro-4,5-difluorophenyl)-6-oxohexanoic acid

Cat. No.: B3023947
CAS No.: 951891-49-9
M. Wt: 276.66 g/mol
InChI Key: SEWFDFQJGJBGAY-UHFFFAOYSA-N
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Description

6-(2-Chloro-4,5-difluorophenyl)-6-oxohexanoic acid is an organic compound characterized by the presence of a chloro and difluoro-substituted phenyl ring attached to a hexanoic acid chain

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-chloro-4,5-difluorobenzoic acid, have been used as intermediates in the synthesis of medicinal compounds . These compounds often target specific enzymes or receptors, but the exact targets can vary widely depending on the final structure of the drug.

Mode of Action

The mode of action of 6-(2-Chloro-4,5-difluorophenyl)-6-oxohexanoic acid is currently unknown due to the lack of specific information available. Typically, such compounds interact with their targets by binding to active sites or allosteric sites, leading to changes in the target’s function. This can result in the inhibition or activation of the target, depending on the nature of the interaction .

Biochemical Pathways

Based on its structural similarity to other compounds, it may be involved in pathways related to the function of the targets it interacts with . The downstream effects would depend on the specific pathway and the role of the target within that pathway.

Pharmacokinetics

These properties greatly influence the bioavailability of a compound, determining how much of the administered dose reaches the systemic circulation and the target site .

Result of Action

The effects would likely be related to the function of the targets it interacts with and could include changes in cellular signaling, enzyme activity, or gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloro-4,5-difluorophenyl)-6-oxohexanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Fluorination: The addition of fluorine atoms to specific positions on the phenyl ring.

    Acylation: The attachment of the hexanoic acid chain to the substituted phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloro-4,5-difluorophenyl)-6-oxohexanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydroxide and hydrochloric acid are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

6-(2-Chloro-4,5-difluorophenyl)-6-oxohexanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,5-difluorobenzoic acid: Shares the chloro and difluoro substituents but lacks the hexanoic acid chain.

    4-Chloro-2,5-difluorophenylacetic acid: Similar structure with an acetic acid chain instead of hexanoic acid.

    2-Chloro-4,5-difluorophenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.

Uniqueness

6-(2-Chloro-4,5-difluorophenyl)-6-oxohexanoic acid is unique due to the combination of its chloro and difluoro substituents with a hexanoic acid chain. This structure imparts specific chemical and physical properties, making it suitable for diverse applications in research and industry.

Properties

IUPAC Name

6-(2-chloro-4,5-difluorophenyl)-6-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF2O3/c13-8-6-10(15)9(14)5-7(8)11(16)3-1-2-4-12(17)18/h5-6H,1-4H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWFDFQJGJBGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)C(=O)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601243287
Record name 2-Chloro-4,5-difluoro-ε-oxobenzenehexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601243287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951891-49-9
Record name 2-Chloro-4,5-difluoro-ε-oxobenzenehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4,5-difluoro-ε-oxobenzenehexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601243287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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